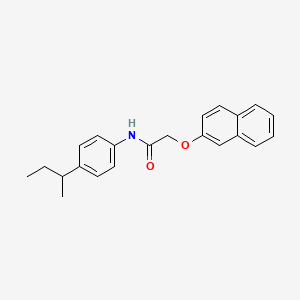![molecular formula C26H28N2O2 B5229234 2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5229234.png)
2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamide, also known as Boc-protected benzoylphenylalanine, is a synthetic compound that has gained significant interest in the field of scientific research. This compound is a derivative of benzoylphenylalanine, which is an amino acid commonly found in proteins. The Boc-protected benzoylphenylalanine has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamided benzoylphenylalanine is not fully understood. It is believed to interact with proteins and enzymes in the body, leading to various biochemical and physiological effects. 2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamided benzoylphenylalanine has been shown to inhibit the activity of certain enzymes, including proteases and kinases.
Biochemical and Physiological Effects
2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamided benzoylphenylalanine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. 2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamided benzoylphenylalanine has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamided benzoylphenylalanine has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. It can be used as a building block for the synthesis of peptides and proteins. However, 2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamided benzoylphenylalanine has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for the study of 2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamided benzoylphenylalanine. One area of research is the development of new drugs based on 2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamided benzoylphenylalanine. Another area of research is the study of the mechanism of action of 2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamided benzoylphenylalanine and its interactions with proteins and enzymes in the body. Additionally, the study of the biochemical and physiological effects of 2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamided benzoylphenylalanine may lead to the development of new treatments for cancer, inflammation, and oxidative stress.
Synthesis Methods
The synthesis of 2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamided benzoylphenylalanine involves the protection of the amino and carboxyl groups of benzoylphenylalanine. This is done by reacting the compound with tert-butyloxycarbonyl (Boc) anhydride to form the 2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamided amino acid. The 2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamided amino acid is then reacted with 4-tert-butylbenzoyl chloride to form the final product, 2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamided benzoylphenylalanine. The synthesis of 2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamided benzoylphenylalanine has been optimized to produce high yields and purity.
Scientific Research Applications
2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamided benzoylphenylalanine has been extensively studied for its scientific research applications. It has been used as a building block for the synthesis of peptides and proteins. The 2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamided group can be removed using mild acidic conditions, allowing for the synthesis of peptides and proteins with the benzoylphenylalanine residue. 2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamided benzoylphenylalanine has also been used in the development of new drugs and as a tool in drug discovery.
properties
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-26(2,3)21-15-13-20(14-16-21)24(29)28-23-12-8-7-11-22(23)25(30)27-18-17-19-9-5-4-6-10-19/h4-16H,17-18H2,1-3H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHMPSFHNMEMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(5-methyl-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5229156.png)
![N-(4-bromophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5229157.png)
![6-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5229162.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5229171.png)

![N-(2-methoxyphenyl)-5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229183.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5229186.png)

![4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5229207.png)
![N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5229215.png)

![N-{2-[(2,6-dibromo-4-methoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B5229260.png)
![2-(1-adamantyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5229268.png)
![N-{1-[1-(4-fluoro-2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5229276.png)